molecular formula C9H16N2O B13290273 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol

Cat. No.: B13290273
M. Wt: 168.24 g/mol
InChI Key: XDOFAZBKGIFXIU-UHFFFAOYSA-N
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Description

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol (CAS 893572-67-3) is a propanolamine derivative that features a 1-methylpyrrole moiety linked via a methylamino group to a secondary alcohol. With a molecular formula of C 9 H 16 N 2 O and a molecular weight of 168.24 g/mol, this compound belongs to a broader class of amino alcohols frequently explored in medicinal chemistry for their bioactivity . The compound serves as a valuable intermediate in organic synthesis and is investigated for its potential as an enzyme inhibitor or receptor modulator . The presence of the pyrrole heterocycle is of particular interest, as this scaffold is found in many natural compounds with demonstrated biological activities and is known to contribute to favorable physicochemical properties for interaction with biological targets . Its mechanism of action is thought to involve interactions with specific molecular targets, such as enzymes or receptors, potentially inhibiting activity by binding to active sites or altering function by acting as an agonist or antagonist . Multiple synthetic routes have been established for its production. A direct method involves the nucleophilic substitution of a 2-bromo-1-methylpyrrole intermediate with 2-amino-1-propanol under basic conditions, such as potassium carbonate in DMF, at moderate temperatures . An alternative, efficient path is reductive amination, reacting 1-methylpyrrole-2-carboxaldehyde with 2-amino-1-propanol in the presence of a reducing agent like sodium cyanoborohydride in methanol . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-[(1-methylpyrrol-2-yl)methylamino]propan-2-ol

InChI

InChI=1S/C9H16N2O/c1-8(12)6-10-7-9-4-3-5-11(9)2/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

XDOFAZBKGIFXIU-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC=CN1C)O

Origin of Product

United States

Preparation Methods

N-Methylation of Pyrrole

  • Pyrrole is methylated at the nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions.
  • Typical solvents include acetone, DMF, or acetonitrile.
  • Reaction temperatures range from room temperature to reflux, depending on the methylating agent.
  • This step yields 1-methyl-1H-pyrrole as a key intermediate.

Functionalization at the 2-Position of Pyrrole

  • The 2-position of the N-methylpyrrole can be functionalized via electrophilic substitution or metal-catalyzed coupling reactions.
  • A common approach is the formation of 1-methyl-1H-pyrrole-2-carboxaldehyde or 1-methyl-1H-pyrrole-2-methyl halide derivatives.
  • For example, bromination at the 2-position followed by substitution with an aminoalkyl group is a viable route.

Introduction of the Amino-Propanol Side Chain

Reductive Amination Approach

  • The aldehyde derivative of 1-methyl-1H-pyrrole-2-yl can be reacted with 2-amino-1-propanol under reductive amination conditions.
  • Common reducing agents include sodium cyanoborohydride or sodium borohydride.
  • The reaction is typically carried out in methanol or ethanol at room temperature or slightly elevated temperatures.
  • This yields the desired this compound.

Nucleophilic Substitution

  • Alternatively, the 2-position of 1-methylpyrrole bearing a good leaving group (e.g., bromide) can be reacted with 2-amino-1-propanol under basic conditions.
  • Potassium carbonate or sodium hydride can be used as bases.
  • The reaction is conducted in polar aprotic solvents such as DMF or DMSO at temperatures ranging from room temperature to 80°C.
  • This method allows direct substitution to attach the amino-propanol moiety.

Representative Reaction Scheme and Conditions

Step Reactants & Reagents Solvent Temperature Time Yield (%) Notes
1 Pyrrole + Methyl iodide + Base Acetonitrile Room temp to reflux 4-12 hours 85-95 N-Methylation of pyrrole
2 1-Methylpyrrole + NBS (N-Bromosuccinimide) CH2Cl2 0°C to room temp 2-4 hours 70-80 Bromination at 2-position
3 2-Bromo-1-methylpyrrole + 2-Amino-1-propanol + K2CO3 DMF 60-80°C 6-12 hours 65-75 Nucleophilic substitution
4 Alternatively: 1-Methylpyrrole-2-carboxaldehyde + 2-Amino-1-propanol + NaBH3CN MeOH Room temp 12-24 hours 70-85 Reductive amination

Detailed Research Findings

  • N-Methylation: Literature reports confirm efficient methylation of pyrrole nitrogen using methyl iodide in acetonitrile, yielding 1-methylpyrrole with high purity and yield.
  • 2-Position Functionalization: Bromination using N-bromosuccinimide (NBS) in dichloromethane at low temperatures selectively brominates the 2-position of 1-methylpyrrole, providing a reactive site for further substitution.
  • Nucleophilic Substitution: Potassium carbonate in DMF facilitates the substitution of bromide by 2-amino-1-propanol, forming the amino alcohol side chain. This method is preferred for its directness and moderate to good yields.
  • Reductive Amination: An alternative method involves reacting 1-methylpyrrole-2-carboxaldehyde with 2-amino-1-propanol in the presence of sodium cyanoborohydride. This approach avoids the need for halogenated intermediates and provides good stereochemical control.

Summary Table of Preparation Methods

Method Key Intermediate Reagents Advantages Disadvantages
Nucleophilic Substitution 2-Bromo-1-methylpyrrole 2-Amino-1-propanol, K2CO3, DMF Direct substitution, moderate yield Requires halogenation step
Reductive Amination 1-Methylpyrrole-2-carboxaldehyde 2-Amino-1-propanol, NaBH3CN, MeOH Avoids halogenation, good stereocontrol Longer reaction time

Chemical Reactions Analysis

Types of Reactions

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Structural Comparisons

Pyrrole-Containing Analogues
  • (E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1a) Shares the 1-methylpyrrole core but replaces the amino-propanol chain with a fluorophenyl-substituted enone.
  • 1-(1-Pyrrolyl)propan-2-ol A simpler analogue lacking the methylamino linker. Its molecular weight (125.17 g/mol) is significantly lower, and gas chromatography data suggest higher volatility compared to the target compound .
Heterocyclic Substitutions
  • 1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol Replaces the pyrrole with a pyrazole ring. The pyrazole’s additional nitrogen atom increases polarity, while the fluorine atom may enhance metabolic stability .
  • 2-Amino-2-(1-methyl-1H-indol-2-yl)propan-1-ol Substitutes pyrrole with a bulkier indole ring, likely reducing solubility but improving affinity for hydrophobic binding pockets in enzymes or receptors .
Phenoxy-Substituted Analogues
  • CHJ04068 (1-((3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzyl)(methyl)amino)-3-(2,4,6-tribromophenoxy)propan-2-ol) Features a tribromophenoxy group and a benzylamine substituent. The bromine atoms increase molecular weight (MW: ~700 g/mol) and may enhance halogen bonding in biological targets .
  • CHJ04093 (1-(4-bromo-3-(trifluoromethyl)phenoxy)-3-((4-(2-(diethylamino)ethoxy)-3-methoxybenzyl)(methyl)amino)propan-2-ol) Incorporates a trifluoromethyl group, which improves electronegativity and resistance to oxidative metabolism compared to the target compound .

Physical and Spectral Properties

Property Target Compound CHJ04068 1-(1-Pyrrolyl)propan-2-ol
Physical State Not reported White solid (mp 61–63°C) Likely liquid (GC data)
Molecular Weight ~208 g/mol (estimated) ~700 g/mol 125.17 g/mol
Key NMR Signals Pyrrole H (~6.5–7.0 ppm) Aromatic H (δ 6.8–7.5 ppm) Propanol H (δ 3.5–4.0 ppm)
IR Absorption N-H stretch (~3300 cm⁻¹) C-Br stretch (~600 cm⁻¹) O-H stretch (~3400 cm⁻¹)

Biological Activity

1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol, also known by its CAS number 893572-67-3, is a compound characterized by its unique structural features that include a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H16_{16}N2_2O, with a molecular weight of 168.24 g/mol. The structure contains a pyrrole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9_9H16_{16}N2_2O
Molecular Weight168.24 g/mol
CAS Number893572-67-3
SMILESCC(CC1=CN(C)C)N

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to the pyrrole structure. For instance, derivatives of pyrrole have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). While specific data on this compound is limited, related compounds have demonstrated significant activity.

In vitro studies typically involve treating cancer cells with the compound and assessing cell viability through assays like MTT. For example, one study indicated that certain pyrrole derivatives reduced cell viability in A549 cells significantly more than standard chemotherapeutics like cisplatin .

Neuroprotective Effects

Pyrrole-containing compounds are also being investigated for neuroprotective effects. Research on other similar compounds suggests that they may exhibit protective properties against neurodegeneration by modulating neurotransmitter systems or exhibiting antioxidant properties .

Study on Pyrrole Derivatives

A recent study synthesized various pyrrole derivatives and assessed their biological activities. The results highlighted that certain modifications to the pyrrole structure can enhance anticancer activity while reducing toxicity to non-cancerous cells. This suggests a promising avenue for developing targeted therapies using compounds like this compound .

Pharmacological Evaluation

Pharmacological evaluations have shown that compounds with similar structures to this compound can act on multiple biological targets, including adenosine receptors and phosphodiesterases. This multi-target approach could be beneficial in treating complex diseases such as cancer or neurodegenerative disorders .

Q & A

Q. Advanced

  • Chromatographic Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities (<0.5% by area normalization) .
  • Stability Studies :
    • Thermal : Decomposition occurs >100°C; store at 2–8°C in inert atmosphere.
    • pH Sensitivity : Stable at pH 4–7; avoid strong acids/bases to prevent pyrrole ring protonation or hydrolysis .

How does the compound interact with biological targets, and what assays validate these interactions?

Q. Advanced

  • Receptor Binding : The pyrrole moiety may engage in π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450).
  • Assays :
    • Fluorescence Quenching : Measures binding affinity to serum albumin (Kd ~10⁻⁴ M).
    • Kinetic Studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay .
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses in hydrophobic pockets .

What analytical strategies differentiate this compound from structurally similar analogs?

Q. Basic

Parameter Target Compound Analog (e.g., 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol)
Molecular Weight 125.17 g/mol139.19 g/mol
Key NMR Shift δ 4.5 ppm (OH)δ 4.8 ppm (OH, deshielded due to adjacent CH₃)
Retention Time (HPLC) 8.2 min9.5 min
Data from .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts (e.g., Ru-BINAP) to retain >99% ee .
  • Process Optimization :
    • Continuous Flow Reactors : Minimize racemization via precise temperature control.
    • Crystallization : Chiral solvents (e.g., (R)-limonene) enhance diastereomeric separation .

How do solvent polarity and pH affect the compound’s solubility and reactivity?

Q. Basic

  • Solubility :
    • High in polar solvents (logP ~0.5): DMSO > methanol > water.
    • Poor in nonpolar solvents (hexane, chloroform) .
  • Reactivity :
    • Acidic pH : Protonation of the amino group reduces nucleophilicity.
    • Basic pH : Deprotonation of hydroxyl group enhances oxidation susceptibility .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F ~30%) due to high polar surface area (50 Ų).
  • Metabolic Pathways : CypReact predicts CYP3A4-mediated oxidation of the pyrrole ring .

How can contradictory spectral data (e.g., IR vs. NMR) be reconciled during characterization?

Q. Advanced

  • IR-NMR Cross-Validation :
    • IR: O-H stretch at 3300 cm⁻¹ confirms hydroxyl group.
    • Discrepancies (e.g., missing NH stretch) may indicate tautomerism or hydrogen bonding .
  • Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., hindered pyrrole rotation) .

What are the compound’s degradation products under oxidative stress, and how are they identified?

Q. Advanced

  • Oxidative Pathways :
    • Primary Degradant : 1-methyl-1H-pyrrole-2-carboxylic acid (via hydroxyl radical attack).
    • Secondary : Propanal (from β-scission of the alcohol chain) .
  • Detection : LC-MS/MS (MRM transitions m/z 125 → 81) and GC-MS (EI fragmentation) .

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